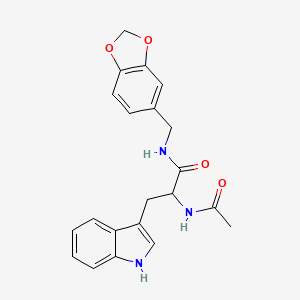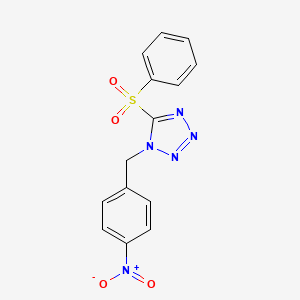
N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide
Overview
Description
N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide, also known as 5-MeO-BMT, is a synthetic compound that belongs to the tryptamine family. It is a derivative of the natural compound tryptophan and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and physiological effects:
In addition to its effects on mood and anxiety, N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide in lab experiments is its relatively low toxicity compared to other tryptamine derivatives. However, its effects on serotonin receptors may make it difficult to isolate specific mechanisms of action. Additionally, its synthetic nature may limit its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of new derivatives of N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide may lead to the development of more effective and targeted therapeutic agents.
Scientific Research Applications
N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide has been the subject of several scientific studies, primarily due to its potential as a therapeutic agent. It has been found to exhibit antidepressant and anxiolytic effects in animal models, as well as anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
2-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(25)24-18(9-15-11-22-17-5-3-2-4-16(15)17)21(26)23-10-14-6-7-19-20(8-14)28-12-27-19/h2-8,11,18,22H,9-10,12H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFBDOXXYERFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)

![4-({4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4186205.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4186210.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate](/img/structure/B4186212.png)

![1-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4186233.png)
![6-chloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4186235.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4186238.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4186245.png)